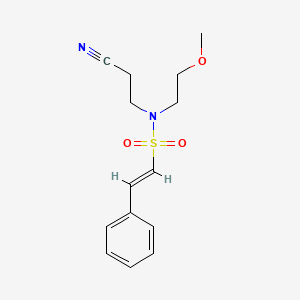

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is an organic compound that belongs to the class of sulfonamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide typically involves a multi-step process:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-phenylethenesulfonyl chloride, 2-cyanoethylamine, and 2-methoxyethylamine.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction times can vary from a few hours to overnight, depending on the reactivity of the starting materials and intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow

Activité Biologique

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 268.35 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a phenyl group, a sulfonamide moiety, and two aliphatic chains that contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamides, including this compound, exhibit antimicrobial properties. A study by ResearchGate highlighted the efficacy of various sulfonamide derivatives against bacterial strains. The mechanism involves inhibition of bacterial folate synthesis, which is critical for DNA replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the treatment of breast cancer cells, where the compound showed significant cytotoxic effects as documented in various journals focusing on medicinal chemistry.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to inflammation and cancer progression. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition may lead to reduced production of prostaglandins, thereby alleviating inflammation-related symptoms.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed to test susceptibility.

- Results : Zones of inhibition were recorded, indicating effective antimicrobial action at concentrations above 5 µg/mL.

Data Tables

| Biological Activity | Test Organism/Cell Line | Concentration | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5 µg/mL | Zone of inhibition observed |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | 50% cell viability reduction |

| Enzyme Inhibition | COX-1/COX-2 | Varies | Reduced prostaglandin synthesis |

Propriétés

IUPAC Name |

(E)-N-(2-cyanoethyl)-N-(2-methoxyethyl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-19-12-11-16(10-5-9-15)20(17,18)13-8-14-6-3-2-4-7-14/h2-4,6-8,13H,5,10-12H2,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDNIGQASVWSIA-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.